Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate
Description
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)6-3-4-7-8(5-6)15-11-9(7)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
DSJDDAVLZWJPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NO2 |
Origin of Product |
United States |
Preparation Methods
Condensation-Oxidation Approach Using Hypervalent Iodine Reagents
Reaction Mechanism and Intermediate Formation
The most well-documented method involves a two-step process starting with the condensation of a nitro-substituted benzaldehyde derivative (Formula II) with a sulfonylhydrazide (Formula III) to form a hydrazone intermediate (Formula IV). Key steps include:
Condensation :
Oxidation/Cyclization :
Table 1: Representative Yields for Condensation-Oxidation Method
| Starting Material | Oxidant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde | Phenyliodonium diacetate | 47.8 | >95% |
| 4-Fluoro-5-nitrobenzaldehyde | [PhI(OAc)₂] | 42.1 | 93% |
Advantages and Limitations
Intramolecular Cyclization of α-Acetoxyphenylacetic Acid Derivatives
Historical Context and Methodology
Early synthetic routes relied on intramolecular cyclization of o-nitro α-acetoxyphenylacetic acid using POCl₃, as reported in J. Chem. Soc., Perkin Trans. 1 (1999). The process involves:
- Activation : Treatment with POCl₃ forms an acyl chloride intermediate.
- Cyclization : Spontaneous ring closure at 80°C yields the benzoisoxazolone core.
Table 2: Cyclization Efficiency with Different Activators
| Activator | Temperature (°C) | Yield (%) |
|---|---|---|
| POCl₃ | 80 | 58 |
| SOCl₂ | 70 | 49 |
| PCl₅ | 90 | 36 |
Direct Synthesis from Carboxylic Acids via Acylpyridinium Intermediates
Triflylpyridinium-Mediated Route
A 2025 J. Org. Chem. study describes a one-pot method using triflylpyridinium triflate to activate carboxylic acids, followed by trapping with isocyanoacetates. While originally developed for oxazoles, this approach is adaptable to isoxazoles by substituting hydroxylamine derivatives.
Key Steps:
- Acylpyridinium Formation :
- Reagent: Triflylpyridinium triflate (1.2 equiv).
- Solvent: Dichloromethane at −20°C.
- Nucleophilic Attack :
- Add ethyl isocyanoacetate (1.5 equiv) to form the isoxazole ring.
- Oxidation :
- Dess-Martin periodinane (1.1 equiv) introduces the 3-keto group.
Table 3: Substrate Scope for Triflylpyridinium Method
| Carboxylic Acid | Product Yield (%) |
|---|---|
| 6-Methoxybenzoic acid | 61 |
| 5-Nitro-2-furoic acid | 44 |
| 4-Benzyloxy-3-nitrobenzoic acid | 53 |
Comparative Analysis of Synthetic Routes
Purification and Characterization
Standard Protocols
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: LiAlH₄, NaBH₄
Substitution: Various nucleophiles and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a synthetic isoxazole derivative with the molecular formula and a molecular weight of approximately 207.18 g/mol . It features a five-membered isoxazole ring fused to a dihydrobenzo moiety, along with a carboxylate group and a ketone functional group.
Chemical and Physical Properties
Potential Applications
This compound has potential applications in several fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections.
- Versatile Intermediate: These reactions make it a versatile intermediate in organic synthesis.
Research and Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. It stands out due to its specific combination of functional groups that may confer unique biological properties not found in other similar compounds. Compounds with structural similarities, such as benzothiazole derivatives, are known for diverse biological activities, including anti-cancer effects.
Analogs and Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(2-hydroxyphenyl)-2-methylisoxazole-5-carboxylate | Contains a hydroxyl group on the aromatic ring | Potentially enhanced solubility and bioavailability |
| Benzothiazole derivatives | Similar fused ring structure but incorporates sulfur | Known for diverse biological activities including anti-cancer effects |
| Isoxazoles with halogen substituents | Variations in substitution patterns on the isoxazole ring | Altered electronic properties affecting reactivity and biological activity |
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Steric Influence : The butyl substituent in Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate increases lipophilicity (higher XLogP3 vs. 1.9 for the oxo variant ), favoring membrane permeability in agrochemical applications .
- Synthetic Utility : The ethyl ester group in all derivatives enables facile hydrolysis to carboxylic acids, a common step in prodrug activation .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The oxo group in this compound can act as both a hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the NH in dihydroisoxazole), forming robust supramolecular networks . In contrast, the methyl-substituted analogue lacks NH donors, reducing its hydrogen-bonding versatility .
- Ring Puckering: The dihydroisoxazole ring in the target compound exhibits non-planar puckering, as quantified by Cremer-Pople coordinates (amplitude = ~0.5 Å, phase angle = 30°), which may affect its conformational stability in solution .
Biological Activity
Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a synthetic compound classified within the isoxazole derivatives. Its structure comprises a five-membered isoxazole ring fused to a dihydrobenzo moiety, along with a carboxylate group and a ketone functional group. These structural features contribute to its potential biological activity, making it a candidate for further research in pharmacological applications.
- Molecular Formula : C₁₀H₉N₁O₃
- Molecular Weight : Approximately 207.18 g/mol
Structural Features
| Feature | Description |
|---|---|
| Isoxazole Ring | A five-membered ring containing nitrogen |
| Dihydrobenzo Moiety | A fused aromatic system enhancing stability |
| Carboxylate Group | Contributes to solubility and reactivity |
| Ketone Functional Group | Increases electrophilic character |
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- Compounds similar to this compound have shown effectiveness against various microbial infections. These compounds may serve as lead structures for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.
- Anti-inflammatory Properties :
-
Anticancer Potential :
- Similar isoxazole derivatives have been reported to possess anticancer properties, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that modifications in the isoxazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
-
Synthesis Methodologies :
- Various synthetic pathways have been explored to obtain this compound, often involving multi-step reactions with starting materials like ethyl acetoacetate and substituted phenols. The synthesis typically includes cyclization reactions under acidic conditions, yielding high purity products suitable for biological testing .
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of bacterial growth and reduced inflammatory responses in cell cultures. For instance, one study reported that specific derivatives inhibited the growth of Staphylococcus aureus by over 50% at concentrations as low as 10 µg/mL.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| Ethyl 4-(2-hydroxyphenyl)-2-methylisoxazole-5-carboxylate | Antimicrobial and anti-inflammatory | Enhanced solubility due to hydroxyl group |
| Benzothiazole derivatives | Diverse biological activities including anticancer effects | Incorporation of sulfur increases reactivity |
| Isoxazoles with halogen substituents | Altered electronic properties affecting reactivity and biological activity | Variations in substitution patterns |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclization and esterification. For example, a related derivative (3-oxo-2,3-dihydrobenzo[d]isoxazol-6-yl)methoxy-containing compounds are synthesized using hydroxyl-protected intermediates and catalytic coupling reactions (e.g., Mitsunobu reaction) . Key steps include:
- Cyclization : Formation of the isoxazole ring via condensation of hydroxylamine derivatives with ketones or aldehydes.
- Esterification : Introduction of the ethyl carboxylate group using ethyl chloroformate or similar reagents under basic conditions.
- Purification : Chromatography (silica gel, HPLC) or recrystallization to achieve >95% purity .
Advanced: How do hydrogen-bonding patterns influence the crystallographic packing and stability of this compound?
Answer:
Hydrogen-bonding networks are critical for crystal lattice stabilization. Graph set analysis (as per Etter’s rules) reveals that the compound’s carbonyl and isoxazole oxygen atoms form D(2) (donor-acceptor) motifs with adjacent molecules, creating chains or rings that enhance thermal stability . For example:
- The 3-oxo group acts as a hydrogen-bond acceptor with NH or OH donors from neighboring molecules.
- Crystallographic studies using SHELXL (via SHELX programs) show that these interactions dictate packing motifs, impacting solubility and melting points .
Basic: What spectroscopic techniques are optimal for characterizing this compound’s purity and structure?
Answer:
- NMR : H and C NMR identify proton environments (e.g., ethyl ester protons at δ 1.3–1.4 ppm and aromatic protons at δ 7.0–8.0 ppm) .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O ester) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 249.07 for CHNO).
- X-ray Diffraction : SHELX-refined structures provide bond lengths and angles (e.g., isoxazole ring puckering parameters via Cremer-Pople analysis) .
Advanced: How can ring puckering in the dihydroisoxazole moiety affect reactivity and intermolecular interactions?
Answer:
The dihydroisoxazole ring’s non-planarity (quantified via Cremer-Pople coordinates) impacts:
- Reactivity : Puckering alters orbital overlap, influencing nucleophilic attack sites. For example, a higher puckering amplitude (Q) increases strain, enhancing susceptibility to ring-opening reactions .
- Interactions : Puckered conformers may hinder π-π stacking but promote CH-π or van der Waals contacts in crystal lattices, as observed in related benzo[d]isoxazole derivatives .
Advanced: How can contradictory spectroscopic or crystallographic data be resolved during structural refinement?
Answer:
- Data Reconciliation : Use SHELXL’s twin refinement for twinned crystals or high-resolution data. For example, pseudo-merohedral twinning parameters (Hooft y) adjust for intensity overlaps .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements or disorder modeling.
- Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in hydrogen positions .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : Under inert atmosphere (N) at –20°C to prevent ester hydrolysis or oxidation of the dihydroisoxazole ring .
- Handling : Use anhydrous solvents (e.g., DMSO) to avoid decomposition. LC-MS monitoring detects degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Advanced: What role does the ethyl ester group play in modulating bioavailability or derivatization potential?
Answer:
- Bioavailability : The ethyl ester enhances lipophilicity (logP ~2.5), improving membrane permeability. In vivo, esterases may hydrolyze it to the active carboxylic acid .
- Derivatization : The ester serves as a handle for transesterification or amidification. For example, coupling with amines yields amide derivatives for structure-activity relationship (SAR) studies .
Advanced: How does this compound compare to structurally related benzo[d]isoxazole derivatives in pharmacological applications?
Answer:
- Activity : The 3-oxo group enhances hydrogen-bonding with target proteins (e.g., AP-1 transcription factor inhibition in T-5224 derivatives ).
- SAR Trends : Substituents at the 6-position (e.g., carboxylate vs. methyl) modulate potency. Ethyl esters balance solubility and activity, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
